molecular formula C12H13ClN2O5 B2402213 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid CAS No. 1396968-84-5

2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2402213
CAS No.: 1396968-84-5
M. Wt: 300.7
InChI Key: DFUDJVVPRYUIAC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is an organic compound with a complex structure that includes a chloro-nitrophenyl group, a formamido group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid typically involves multiple steps. One common method includes the nitration of a chlorophenyl compound followed by formylation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro-nitrophenyl group and the formamido moiety allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds .

Properties

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-5-7(15(19)20)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUDJVVPRYUIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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